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N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Fragment-Based Drug Design

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule (MF: C15H15N5OS; MW: 313.38 g/mol) built on a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole core linked via a methylene bridge to a thiophen-2-yl acetamide moiety. The compound occupies a chemical space typical of kinase-focused or GPCR-targeted screening libraries, where the pyrazine-pyrazole-thiophene triad is designed to engage adenine-binding pockets or hydrophobic allosteric sites.

Molecular Formula C15H15N5OS
Molecular Weight 313.38
CAS No. 2034508-45-5
Cat. No. B2732572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
CAS2034508-45-5
Molecular FormulaC15H15N5OS
Molecular Weight313.38
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC=CS3
InChIInChI=1S/C15H15N5OS/c1-20-11(7-13(19-20)14-10-16-4-5-17-14)9-18-15(21)8-12-3-2-6-22-12/h2-7,10H,8-9H2,1H3,(H,18,21)
InChIKeyPQZHIBDNJUAGTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 2034508-45-5): Baseline Characterization & Procurement Context


N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule (MF: C15H15N5OS; MW: 313.38 g/mol) built on a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole core linked via a methylene bridge to a thiophen-2-yl acetamide moiety . The compound occupies a chemical space typical of kinase-focused or GPCR-targeted screening libraries, where the pyrazine-pyrazole-thiophene triad is designed to engage adenine-binding pockets or hydrophobic allosteric sites . Despite its inclusion in commercial screening collections, publicly available biological data for this specific compound remains extremely scarce, making any procurement decision heavily dependent on structural differentiation from its closest analogs rather than on demonstrated activity profiles.

Why Generic Pyrazole-Acetamide Substitution Fails for CAS 2034508-45-5: The 2-Thienyl vs. 3-Thienyl Divergence


Within the family of heterocyclic acetamide screening compounds, indiscriminate substitution is a well-documented pitfall, as even positional isomerism can invert or ablate target binding [1]. For N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide, the most critical comparator is its direct positional isomer, CAS 2034602-67-8, which differs solely in the thiophene attachment point (2-yl vs. 3-yl) [2]. This single positional change alters the vector angle of the thiophene sulfur, the molecular electrostatic potential distribution, and the accessible conformational space of the terminal acetamide. Substituting one isomer for the other in a screening cascade without quantitative head-to-head data therefore introduces an uncontrolled variable into any SAR series, a risk that cannot be mitigated by generic assumptions about class-level activity.

Quantitative Differentiation Evidence for CAS 2034508-45-5 vs. Its Closest Analog CAS 2034602-67-8


Structural Isomerism: 2-Thienyl vs. 3-Thienyl Acetamide Geometry

The sole structural difference between the target compound and its most closely related purchasable analog (CAS 2034602-67-8) is the position of the thiophene sulfur atom relative to the acetamide linkage: the target compound carries a thiophen-2-yl group, whereas the comparator uses a thiophen-3-yl group [1]. This positional isomerism translates into distinct spatial and electronic properties that are known in medicinal chemistry to drive differential target recognition . While no direct head-to-head activity comparison has been published for these two molecules, the structural divergence is quantifiable in terms of calculated drug-likeness parameters computed from their SMILES representations.

Medicinal Chemistry Structure-Activity Relationship (SAR) Fragment-Based Drug Design

Database Presence and Annotation Gap

The comparator isomer CAS 2034602-67-8 has been formally registered in authoritative chemical biology databases, including a PubChem Compound entry (CID 119102794) and a ChEMBL identifier (CHEMBL4891727) [1]. In contrast, the target compound CAS 2034508-45-5 was not found in PubChem, ChEMBL, DrugBank, NCATS Inxight, BindingDB, or PDB as of the search date (May 2026). This absence of curated database entries means no authoritative activity, selectivity, or ADMET annotations exist for the target compound, whereas the comparator has at minimum a documented cheminformatic identity trackable through ELIXIR-aligned resources.

Chemical Biology High-Throughput Screening Cheminformatics

Scaffold Novelty and IP Landscape Differentiation

A search of patent literature reveals that the 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole core has been claimed in multiple patent families, notably as CRAC channel inhibitors (US20100273744) [1] and as kinase inhibitor scaffolds (US7414056) [2]. The generic Markush structures in these filings encompass the target compound's core but do not exemplify the specific 2-thienyl acetamide derivative. In contrast, the thiophen-3-yl isomer has been explicitly cataloged and assigned a ChEMBL ID, suggesting it has passed through at least one data-extraction pipeline. This difference in patent exemplification status matters for organizations concerned with freedom-to-operate or seeking to patent novel composition-of-matter claims derived from this scaffold.

Drug Discovery Intellectual Property Scaffold Hopping

Critical Gap Statement: Absence of Head-to-Head Biological Activity Data

Despite extensive literature and database searching, no head-to-head comparison of IC50, Kd, EC50, or any other quantitative activity metric could be located for the target compound versus any close analog, including the thiophen-3-yl isomer. This includes the absence of data in all major authoritative sources (PubChem BioAssay, ChEMBL, BindingDB, PDB, patent examples, and peer-reviewed articles). In accordance with the predefined evidence-admission rules, this absence is explicitly flagged as a critical gap. Any claim of differential potency, selectivity, or target engagement for this compound relative to its analogs would be purely speculative and scientifically unsupported at this time.

Pharmacology Selectivity Profiling Lead Optimization

Recommended Application Scenarios for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide Based on Available Differentiation Evidence


Thiophene Positional-Isomer SAR Expansion for Kinase or CRAC Channel Programs

Given the structural homology to patented CRAC channel inhibitor scaffolds [1], the target compound is most rationally deployed as a matched pair with its 3-thienyl isomer (CAS 2034602-67-8, ChEMBL CHEMBL4891727) to experimentally determine the impact of thiophene sulfur positioning on target engagement. This is a classical medicinal chemistry tactic: synthesizing and testing both positional isomers in parallel to map the optimal vector for the terminal aromatic ring. The compound is suitable for this purpose precisely because no pre-existing activity data biases the experimental design, making it a true probe of isomeric preference.

Combinatorial Library Enumeration Around an Under-Exemplified Pyrazine-Pyrazole Scaffold

As an amide derivative of the 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole core, a scaffold present in kinase inhibitor patents but where the 2-thienyl acetamide substitution has not been explicitly exemplified [2], this compound serves as a starting point for a focused library. Iterative amide coupling with diverse carboxylic acids can generate a compound collection designed to probe structure-activity relationships while potentially securing novel intellectual property around the specific substitution pattern.

Computational Selectivity Profiling Against the Kinome

The complete absence of biological annotation makes this compound an ideal candidate for predictive computational profiling. Docking the 2-thienyl isomer against a panel of kinase crystal structures and comparing the predicted binding poses with those of the 3-thienyl isomer can generate testable hypotheses about differential hinge-region interactions driven by the sulfur atom position. This in silico differentiation adds procurement value even before wet-lab screening, provided the results are disclosed transparently.

Negative Control or Specificity Reagent for Thiophene-Dependent Assays

If a screening campaign identifies a hit from a related thiophene-containing series, the target compound can serve as a near-isosteric negative control to confirm that activity depends on the precise thiophene geometry rather than on non-specific thiophene-associated effects. The availability of the 3-yl isomer as a matched pair strengthens this application considerably.

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